molecular formula C8H5ClF3NO4S B14848155 Methyl 6-(chlorosulfonyl)-4-(trifluoromethyl)pyridine-2-carboxylate

Methyl 6-(chlorosulfonyl)-4-(trifluoromethyl)pyridine-2-carboxylate

Cat. No.: B14848155
M. Wt: 303.64 g/mol
InChI Key: QBQQFHCLPFTMIW-UHFFFAOYSA-N
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Description

Methyl 6-(chlorosulfonyl)-4-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorosulfonyl and trifluoromethyl groups

Preparation Methods

The synthesis of Methyl 6-(chlorosulfonyl)-4-(trifluoromethyl)pyridine-2-carboxylate typically involves multiple steps. One common method includes the chlorosulfonation of a pyridine derivative followed by esterification. The reaction conditions often require the use of chlorosulfonic acid and a suitable base to facilitate the substitution reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Methyl 6-(chlorosulfonyl)-4-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid. Common reagents used in these reactions include bases, acids, and reducing agents.

Scientific Research Applications

Methyl 6-(chlorosulfonyl)-4-(trifluoromethyl)pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-(chlorosulfonyl)-4-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites in biological molecules, leading to modifications that affect their function. The trifluoromethyl group enhances the compound’s stability and lipophilicity, influencing its distribution and activity within biological systems .

Comparison with Similar Compounds

Methyl 6-(chlorosulfonyl)-4-(trifluoromethyl)pyridine-2-carboxylate can be compared with similar compounds such as:

Properties

Molecular Formula

C8H5ClF3NO4S

Molecular Weight

303.64 g/mol

IUPAC Name

methyl 6-chlorosulfonyl-4-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C8H5ClF3NO4S/c1-17-7(14)5-2-4(8(10,11)12)3-6(13-5)18(9,15)16/h2-3H,1H3

InChI Key

QBQQFHCLPFTMIW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)C(F)(F)F)S(=O)(=O)Cl

Origin of Product

United States

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